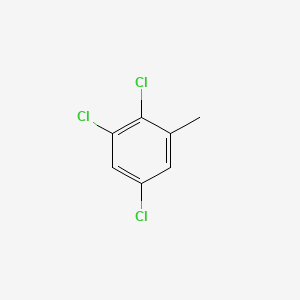

1,2,5-Trichloro-3-methylbenzene

概要

説明

1,2,5-Trichloro-3-methylbenzene is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₅Cl₃. It is one of the isomers of trichloromethylbenzene, characterized by three chlorine atoms and one methyl group attached to a benzene ring. This compound is a colorless solid at room temperature and is used in various chemical research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-3-methylbenzene can be synthesized through several methods, including:

Direct Chlorination: The chlorination of 3-methylbenzene (toluene) in the presence of a catalyst such as iron(III) chloride (FeCl₃) can yield this compound. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with chloroalkanes, followed by further chlorination to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production .

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atoms in 1,2,5-trichloro-3-methylbenzene undergo nucleophilic substitution under specific conditions. The electron-withdrawing chlorine substituents activate the ring toward nucleophilic attack, particularly at positions ortho and para to existing substituents.

Reagents and Conditions :

-

Hydroxide Substitution : NaOH or KOH in aqueous or alcoholic solutions at elevated temperatures .

-

Amination : Ammonia or amines under catalytic copper or palladium conditions .

Products :

-

Hydroxylated derivatives (e.g., 3-methyl-1,2,5-trihydroxybenzene).

-

Aminated derivatives (e.g., 1-amino-2,5-dichloro-3-methylbenzene) .

Mechanistic Insight :

The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex followed by the elimination of chloride .

Oxidation Reactions

The methyl group undergoes oxidation, particularly under strong oxidizing agents, yielding carboxylic acid derivatives.

Reagents and Conditions :

Products :

Key Observation :

Oxidation efficiency depends on steric and electronic factors, with chlorine atoms slightly deactivating the methyl group .

Nitration

Nitration introduces nitro groups into the aromatic ring, typically at positions activated by existing substituents.

Reagents and Conditions :

Products :

Mechanistic Pathway :

Electrophilic nitronium ion (NO₂⁺) attacks the ring, with regioselectivity governed by the meta-directing chlorine and ortho/para-directing methyl group .

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling reactions with boronic acids, leveraging its aryl chloride groups.

Reagents and Conditions :

Products :

Example :

Coupling with phenylboronic acid yields 3-methyl-1,2,5-trichlorobiphenyl with >80% efficiency .

Halogen Dance Isomerization

Under strong basic conditions, chlorine atoms undergo positional isomerization via a benzyne intermediate.

Reagents and Conditions :

Products :

Mechanism :

Base-induced deprotonation generates a benzynes intermediate, followed by re-aromatization .

Acid-Catalyzed Rearrangements

Strong acids induce structural rearrangements, often involving dehydration or halogen migration.

Reagents and Conditions :

Products :

Key Pathway :

Protonation of the methyl group initiates carbocation formation, leading to hydride shifts or halogen migration .

Comparative Reactivity Table

科学的研究の応用

Applications in Scientific Research

-

Chemical Synthesis :

- Precursor for Herbicides : 1,2,5-Trichloro-3-methylbenzene is utilized in the synthesis of herbicides. Its chlorinated structure enhances herbicidal activity by affecting plant metabolism and growth regulation.

- Intermediate for Pharmaceuticals : The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways influenced by chlorinated aromatic compounds.

-

Analytical Chemistry :

- Chromatographic Analysis : It is used as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) for the detection and quantification of chlorinated compounds in environmental samples .

- Mass Spectrometry : Its mass spectral data are essential for identifying chlorinated compounds in complex mixtures. The compound's unique fragmentation pattern aids in the elucidation of structures during mass spectrometric analysis .

-

Environmental Studies :

- Pollutant Tracking : this compound is studied for its environmental persistence and bioaccumulation potential. Research focuses on its behavior in soil and water systems to assess ecological risks associated with chlorinated solvents .

- Toxicological Assessments : Investigations into the toxic effects of this compound on aquatic organisms contribute to understanding its environmental impact and regulatory measures needed to mitigate risks.

-

Herbicidal Activity Study :

A study conducted by Konz et al. evaluated the efficacy of this compound as a herbicide against common agricultural weeds. The results indicated significant growth inhibition at specific concentrations, highlighting its potential use in agricultural practices . -

Environmental Impact Assessment :

Research on the degradation pathways of this compound revealed that it undergoes microbial degradation under anaerobic conditions. This study provided insights into its environmental fate and the development of bioremediation strategies for contaminated sites .

作用機序

The mechanism by which 1,2,5-trichloro-3-methylbenzene exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .

類似化合物との比較

1,2,3-Trichlorobenzene: Another isomer with chlorine atoms at different positions on the benzene ring.

1,2,4-Trichlorobenzene: Differing in the position of chlorine atoms, this compound has distinct chemical and physical properties.

1,3,5-Trichlorobenzene: This isomer has a symmetrical arrangement of chlorine atoms, leading to different reactivity and applications.

Uniqueness: 1,2,5-Trichloro-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its methyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

生物活性

1,2,5-Trichloro-3-methylbenzene (CAS No. 56961-86-5) is a chlorinated aromatic hydrocarbon with a molecular formula of C₇H₅Cl₃. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including environmental science, medicine, and industrial chemistry.

Chemical Structure and Properties

The structure of this compound features three chlorine atoms substituted on a benzene ring at the 1, 2, and 5 positions, along with a methyl group at the 3 position. This configuration impacts its reactivity and biological interactions.

Research indicates that this compound interacts with various biological systems. Its biological activity may stem from its ability to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the chlorine substituents. This reactivity can lead to the formation of reactive intermediates that may interact with cellular components.

Toxicity and Safety

Toxicological studies have shown that exposure to chlorinated hydrocarbons can lead to adverse health effects. For instance, this compound has been associated with skin irritation and potential reproductive toxicity . The compound is considered hazardous, necessitating careful handling in laboratory settings.

Case Studies

- Environmental Impact : A study investigated the degradation of chlorinated compounds in microbial systems, revealing that certain bacteria can metabolize this compound. This suggests potential applications in bioremediation efforts aimed at detoxifying contaminated environments.

- Pharmacological Potential : Preliminary research has explored the compound's pharmacological properties. While not directly used as a therapeutic agent, its derivatives may possess bioactive properties that warrant further investigation .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with similar chlorinated compounds is useful.

| Compound Name | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| 1,2-Dichlorobenzene | 95-50-1 | Moderate; potential endocrine disruptor | Moderate |

| Trichloroethylene | 79-01-6 | CNS depressant; weakly mutagenic | High |

| 1,3-Dichlorobenzene | 541-73-1 | Moderate; potential carcinogenic effects | Moderate |

| This compound | 56961-86-5 | Potential bioremediation applications; skin irritant | High |

特性

IUPAC Name |

1,2,5-trichloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLGPXYADUOPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548404 | |

| Record name | 1,2,5-Trichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-86-5 | |

| Record name | 1,2,5-Trichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。